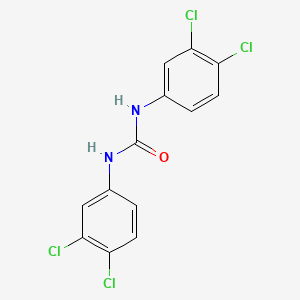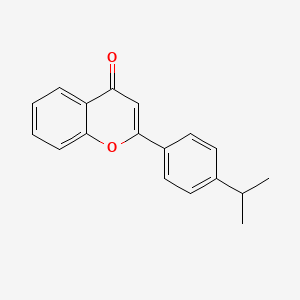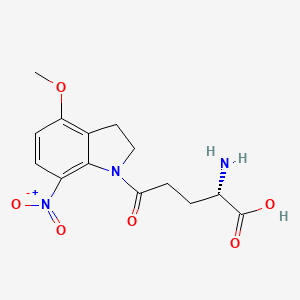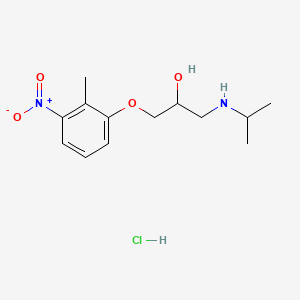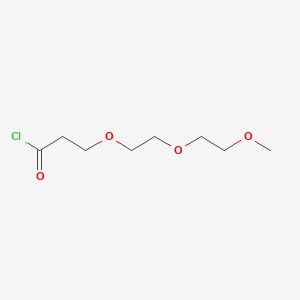
m-PEG3-Säurechlorid
Übersicht
Beschreibung
M-PEG3-acid chloride is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
In pharmaceutical R&D, m-PEG3-acid chloride plays a crucial role in the development of prodrugs, targeted drug delivery systems, and bioconjugates . Its exceptional reactivity allows for the facile modification of therapeutic agents .Molecular Structure Analysis
The chemical formula of m-PEG3-acid chloride is C8H15ClO4 . Its exact mass is 210.07 and its molecular weight is 210.650 . The elemental analysis shows that it contains C (45.61%), H (7.18%), Cl (16.83%), and O (30.38%) .Chemical Reactions Analysis
The terminal carboxylic acid of m-PEG3-acid chloride can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This reaction is crucial in the development of prodrugs, targeted drug delivery systems, and bioconjugates .Physical And Chemical Properties Analysis
Lower acyl chlorides, such as m-PEG3-acid chloride, are colorless liquids with a strong odor . They dissolve in organic solvents like alcohol, ether, and chloroform . The boiling points and melting points of acyl chlorides are lower than those of the corresponding acids due to the lack of ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Entwicklung von Prodrugs
In der pharmazeutischen Forschung und Entwicklung spielt m-PEG3-Säurechlorid eine entscheidende Rolle bei der Entwicklung von Prodrugs . Prodrugs sind biologisch inaktive Verbindungen, die im Körper zu einem aktiven Medikament metabolisiert werden können. Die Verwendung von this compound bei der Entwicklung von Prodrugs verbessert die Löslichkeit, Stabilität und Bioverfügbarkeit des Medikaments.
Gezielte Medikamentenabgabesysteme
This compound wird häufig bei der Herstellung gezielter Medikamentenabgabesysteme eingesetzt . Diese Systeme zielen darauf ab, Medikamente an bestimmte Zellen oder Gewebe im Körper zu liefern, wodurch die Wirksamkeit des Medikaments erhöht und Nebenwirkungen reduziert werden. Die einzigartige Funktionalität von this compound ermöglicht eine effiziente und kontrollierte Konjugation von bioaktiven Verbindungen an Targeting-Liganden.
Biokonjugation
This compound ist ein vielseitiges und hochreaktives Reagenz, das in der Biokonjugation verwendet wird . Biokonjugation beinhaltet die kovalente Bindung von zwei Biomolekülen, die häufig bei der Entwicklung von therapeutischen Wirkstoffen, diagnostischen Werkzeugen und Impfstoffen eingesetzt wird. Die Carbonylchloridgruppe in this compound reagiert leicht mit verschiedenen Nukleophilen, wodurch eine effiziente und kontrollierte Konjugation ermöglicht wird.
Nicht spaltbarer Linker in der Biokonjugation
This compound wird als nicht spaltbarer Linker in der Biokonjugation verwendet . Es enthält eine -CH3-Gruppe und eine COOH/Carbonsäuregruppe, die über eine lineare PEG-Kette miteinander verbunden sind. Dies macht es zu einem idealen Linker für die Herstellung stabiler Biokonjugate.
Funktionalisierung von Nanopartikeln
This compound kann zur Funktionalisierung von Nanopartikeln verwendet werden . Zum Beispiel wurde es bei der Synthese von Folat-funktionalisierten PLGA-PEG-Nanopartikeln eingesetzt, die mit Metformin beladen sind, zur Behandlung von Brustkrebs . Die Funktionalisierung von Nanopartikeln mit this compound verbessert ihre Stabilität, Biokompatibilität und Targeting-Fähigkeiten.
Krebsbehandlung
Die Forschung hat gezeigt, dass this compound bei der Krebsbehandlung vielversprechend ist . Beispielsweise haben Folat-funktionalisierte PLGA-PEG-Nanopartikel, die mit Metformin beladen sind, zytotoxische Wirkungen gegen die humane Brustkrebszelllinie MDA-MB-231 gezeigt . Dies deutet darauf hin, dass this compound eine bedeutende Rolle bei der Verbesserung der Wirksamkeit von Krebsbehandlungen spielen könnte.
Wirkmechanismus
Target of Action
m-PEG3-acid chloride is a PEG derivative containing a terminal carboxylic acid . The primary targets of m-PEG3-acid chloride are primary amine groups . These groups are prevalent in various biological molecules, making them a broad target for this compound.
Mode of Action
The terminal carboxylic acid of m-PEG3-acid chloride can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows m-PEG3-acid chloride to attach to a wide range of molecules, altering their properties and behavior.
Pharmacokinetics
It’s known that pegylation, the process of attaching peg chains like m-peg3-acid chloride to other molecules, can enhance the solubility, stability, and half-life of therapeutic agents . This suggests that m-PEG3-acid chloride could potentially improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecules it is attached to.
Result of Action
The result of m-PEG3-acid chloride’s action is the formation of a stable amide bond with primary amine groups . This can lead to the modification of therapeutic agents, enhancing their physicochemical properties, and facilitating the design of more effective and safer pharmaceuticals .
Action Environment
The action of m-PEG3-acid chloride is influenced by the presence of primary amine groups and activators such as EDC or DCC . The hydrophilic PEG spacer in m-PEG3-acid chloride increases its solubility in aqueous media , suggesting that it may be more effective in hydrophilic environments.
Safety and Hazards
Zukünftige Richtungen
M-PEG3-acid chloride is a versatile and highly reactive reagent, widely utilized in pharmaceutical research due to its unique functionality . As a member of the acid chloride family, it features a carbonyl chloride . It is expected to continue playing a crucial role in the development of prodrugs, targeted drug delivery systems, and bioconjugates .
Biochemische Analyse
Biochemical Properties
m-PEG3-acid chloride plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds with primary amine groups. This reaction is essential for the conjugation of biomolecules, such as proteins and peptides, to PEG chains, thereby increasing their solubility and stability . The compound interacts with enzymes like EDC and DCC, which act as activators to promote the formation of amide bonds . These interactions are vital for the development of bioconjugates and targeted drug delivery systems .
Cellular Effects
m-PEG3-acid chloride influences various cellular processes by modifying the properties of biomolecules it conjugates with. For instance, the PEGylation of proteins and peptides using m-PEG3-acid chloride can enhance their stability and solubility, thereby improving their therapeutic efficacy . This modification can also reduce the immunogenicity of therapeutic proteins, making them less likely to be recognized and attacked by the immune system . Additionally, m-PEG3-acid chloride can impact cell signaling pathways and gene expression by altering the interactions between biomolecules and their cellular targets .
Molecular Mechanism
The molecular mechanism of m-PEG3-acid chloride involves the formation of stable amide bonds with primary amine groups on biomolecules. This reaction is facilitated by activators such as EDC and DCC, which promote the formation of a reactive intermediate that subsequently reacts with the amine group to form the amide bond . This modification can alter the properties of the biomolecule, such as its solubility, stability, and immunogenicity . Additionally, m-PEG3-acid chloride can interact with enzymes and other biomolecules, leading to changes in their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG3-acid chloride can change over time due to its stability and degradation properties. The compound is stable under ambient conditions and can be stored for extended periods without significant degradation . Its reactivity may decrease over time, affecting the efficiency of the conjugation reactions . Long-term studies have shown that PEGylated biomolecules retain their enhanced properties, such as increased solubility and stability, over extended periods .
Dosage Effects in Animal Models
The effects of m-PEG3-acid chloride in animal models vary with different dosages. At low doses, the compound can effectively modify biomolecules without causing significant toxicity . At higher doses, m-PEG3-acid chloride may exhibit toxic effects, such as cellular damage and inflammation . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
m-PEG3-acid chloride is involved in metabolic pathways that facilitate the conjugation of biomolecules with PEG chains. The compound interacts with enzymes such as EDC and DCC, which promote the formation of stable amide bonds . These interactions can affect metabolic flux and metabolite levels by altering the properties of the modified biomolecules . Additionally, PEGylation can influence the pharmacokinetics and biodistribution of therapeutic agents, enhancing their efficacy and safety .
Transport and Distribution
Within cells and tissues, m-PEG3-acid chloride is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility, facilitating its distribution in aqueous environments . This property allows m-PEG3-acid chloride to reach its cellular targets and exert its effects efficiently . Additionally, the compound’s interactions with binding proteins can influence its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of m-PEG3-acid chloride is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on biomolecules . This localization is crucial for the compound’s activity and function, as it ensures that the modified biomolecules are present in the appropriate cellular context .
Eigenschaften
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAOJSQBWUCVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



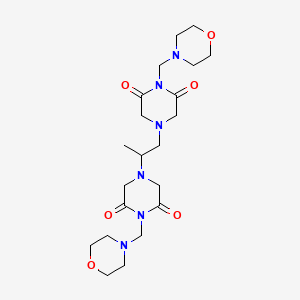

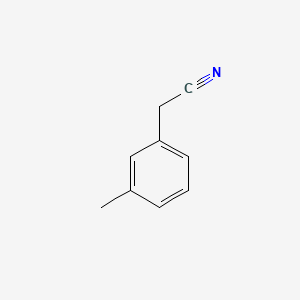

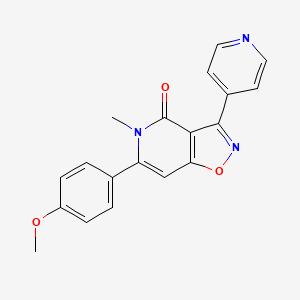
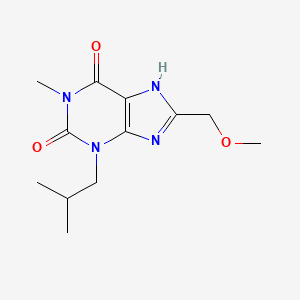
![7-[(2,3-Dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B1677357.png)
![1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B1677358.png)

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)
